4-(((3-MERCAPTO-5-(4-METHYL-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-1,3-BENZENEDIOL
Description
4-(((3-MERCAPTO-5-(4-METHYL-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-1,3-BENZENEDIOL is a complex organic compound that features a triazole ring, a mercapto group, and a benzenediol moiety
Properties
IUPAC Name |
4-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-10-2-4-11(5-3-10)15-18-19-16(23)20(15)17-9-12-6-7-13(21)8-14(12)22/h2-9,21-22H,1H3,(H,19,23)/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQIPDSYXIFNGO-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-MERCAPTO-5-(4-METHYL-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-1,3-BENZENEDIOL typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Mercapto Group: This step might involve thiolation reactions using thiolating agents like thiourea or thioglycolic acid.
Attachment to the Benzenediol Moiety: This could be done through coupling reactions, possibly using catalysts like palladium or copper.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Batch or Continuous Flow Processes: Depending on the desired scale of production.
Use of Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the mercapto group, forming disulfides or sulfoxides.
Reduction: Reduction reactions could target the triazole ring or other functional groups, potentially altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, particularly at the aromatic ring or the triazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium, copper, or other transition metals for coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science:
Biology and Medicine
Drug Development: The compound might be investigated for its potential as a therapeutic agent, targeting specific enzymes or receptors.
Biological Probes: Used in research to study biological processes at the molecular level.
Industry
Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.
Polymer Science: Potential use in the development of new polymers with desirable properties.
Mechanism of Action
The mechanism by which 4-(((3-MERCAPTO-5-(4-METHYL-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-1,3-BENZENEDIOL exerts its effects would depend on its specific application. For example:
Enzyme Inhibition: If used as a drug, it might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-(((3-MERCAPTO-5-(PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-1,3-BENZENEDIOL: A similar compound lacking the methyl group.
4-(((3-MERCAPTO-5-(4-METHYL-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-1,4-BENZENEDIOL: A compound with a different position of the hydroxyl groups on the benzene ring.
Uniqueness
The presence of the methyl group and the specific arrangement of functional groups in 4-(((3-MERCAPTO-5-(4-METHYL-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-1,3-BENZENEDIOL might confer unique properties, such as enhanced reactivity or specificity in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
